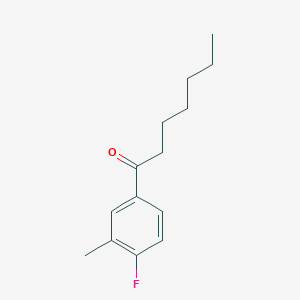

1-(4-Fluoro-3-methylphenyl)heptan-1-one

Description

Contextualizing the Compound within Organic Chemistry

1-(4-Fluoro-3-methylphenyl)heptan-1-one is an aromatic ketone. This classification arises from its core structure, which includes a benzene (B151609) ring attached to a carbonyl group (C=O). The heptan-1-one portion signifies a seven-carbon acyl chain, making it a derivative of heptanone. The phenyl group is substituted with both a fluorine atom and a methyl group, adding to its complexity and potential for unique chemical behavior.

The synthesis of such aromatic ketones is often achieved through well-established methods in organic chemistry. The Friedel-Crafts acylation is a primary example, a reaction that involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. organicmystery.comyoutube.commasterorganicchemistry.comunacademy.com In a hypothetical synthesis of this specific compound, 1-fluoro-2-methylbenzene would be acylated with heptanoyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃). unacademy.com

Structural Features and Key Functional Groups for Research Inquiry

The specific arrangement of atoms and functional groups in this compound dictates its potential chemical reactivity and physical properties.

Aromatic Ring: The benzene ring is a stable, planar structure that is fundamental to the molecule's identity. Its electron-rich nature makes it susceptible to electrophilic substitution reactions.

Ketone Group: The carbonyl group (C=O) is a key functional group that imparts polarity to the molecule and serves as a site for nucleophilic attack. The presence of the ketone is confirmed by characteristic signals in infrared spectroscopy, typically in the range of 1679-1684 cm⁻¹ for similar compounds. mdpi.com

Heptanoyl Chain: The seven-carbon aliphatic chain is a nonpolar, flexible part of the molecule. Its length and nature can influence properties such as solubility and how the molecule interacts with biological systems.

Fluorine Atom: The presence of a fluorine atom is a significant feature. Fluorine is the most electronegative element, and its inclusion in organic molecules can have profound effects on their electronic properties, stability, and biological activity. researchgate.netnumberanalytics.comolemiss.edu The carbon-fluorine bond is very strong, which can enhance the metabolic stability of a compound. numberanalytics.com

A related compound, 1-(4-fluoro-3-methylphenyl)ethanone (B1296049), shares the same substituted aromatic core but with a shorter acetyl group. uni.lubldpharm.com Spectroscopic data for such molecules, including Nuclear Magnetic Resonance (NMR), would be essential for confirming their structure. mdpi.com

Overview of Academic Research Themes Pertaining to Analogous Chemical Architectures

The structural motifs present in this compound are prevalent in several areas of active research.

Fluorinated Aromatic Compounds: The introduction of fluorine into aromatic systems is a widely used strategy in medicinal chemistry and materials science. researchgate.netnumberanalytics.com Fluorine substitution can alter a molecule's lipophilicity, binding affinity to biological targets, and metabolic pathways. olemiss.edu Fluorinated compounds have found applications as pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.com For instance, the presence of fluorine can be crucial for the development of drugs with improved efficacy and pharmacokinetic profiles. olemiss.edu

Aromatic Ketones: This class of compounds serves as important intermediates in organic synthesis. They are precursors to a wide variety of other molecules through reactions at the carbonyl group or the aromatic ring. Research into new synthetic methodologies for aromatic ketones, such as variations of the Friedel-Crafts reaction, is ongoing. organicmystery.comyoutube.commasterorganicchemistry.comunacademy.com

Substituted Phenyl Rings: The pattern of substitution on the phenyl ring is a key determinant of a molecule's properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group in this compound creates a specific electronic environment that can influence its reactivity and interactions. The study of structure-activity relationships (SAR) in such substituted systems is a cornerstone of drug discovery and materials development. sapub.org

Compound Data

| Compound Name |

| This compound |

| 1-fluoro-2-methylbenzene |

| heptanoyl chloride |

| aluminum chloride |

| 1-(4-fluoro-3-methylphenyl)ethanone |

Properties of this compound (Illustrative) This data is illustrative and based on general chemical principles, as specific experimental data for this compound is not widely available.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉FO |

| Molecular Weight | 222.30 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >250 °C |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane (B109758) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-8-9-13(15)11(2)10-12/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFVACCMMOMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 1-(4-Fluoro-3-methylphenyl)heptan-1-one

A retrosynthetic analysis of the target molecule identifies two principal bond disconnections that suggest logical synthetic routes:

Friedel-Crafts Acylation Approach: The most direct disconnection is at the bond between the carbonyl carbon and the aromatic ring. This leads to a 4-fluoro-3-methylphenyl cation (or equivalent) and a heptanoyl acylium ion. This pathway points towards a Friedel-Crafts acylation reaction using a substituted toluene (B28343) derivative and a heptanoyl halide or anhydride (B1165640).

Organometallic Approach: An alternative disconnection is at the same carbon-carbon bond, but generating a nucleophilic aromatic species (an organometallic reagent) and an electrophilic seven-carbon acyl equivalent. This suggests the use of a Grignard or organolithium reagent derived from a halogenated 4-fluoro-3-methylbenzene, which would then react with a suitable seven-carbon electrophile. A common strategy involves the addition of the organometallic reagent to a nitrile, followed by hydrolysis.

These two approaches form the basis for the established reaction mechanisms discussed in subsequent sections.

Precursors and Starting Materials in Synthetic Pathways

The selection of appropriate starting materials is critical for an efficient synthesis. The fluorinated and methylated aromatic core is typically derived from commercially available or readily synthesized precursors.

1-(4-Fluoro-3-methylphenyl)ethanone (B1296049), also known as 4-fluoro-3-methylacetophenone, is a key precursor for synthesizing the target molecule. sigmaaldrich.comchemicalbook.com This compound serves as a versatile building block where the acetyl group can be elaborated into the desired heptanoyl chain. One potential pathway involves the formation of an enolate from the acetophenone (B1666503), followed by alkylation with a suitable five-carbon electrophile, such as a pentyl halide. Subsequent oxidation, if necessary, would yield the final ketone.

Table 1: Properties of 1-(4-Fluoro-3-methylphenyl)ethanone

| Property | Value |

|---|---|

| Chemical Formula | C9H9FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Colorless or yellowish liquid |

| Boiling Point | 215°C chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol, insoluble in water chemicalbook.com |

| CAS Number | 369-32-4 sigmaaldrich.com |

Condensation reactions, specifically the Claisen-Schmidt condensation, provide a route to α,β-unsaturated ketones known as chalcones. ipindexing.comiajps.com In this approach, 4-fluoro-3-methyl acetophenone is condensed with an appropriate aldehyde to extend the carbon chain. ipindexing.com For the synthesis of a heptanone precursor, the acetophenone could be reacted with pentanal in the presence of a base (like aqueous potassium hydroxide) to form 1-(4-fluoro-3-methylphenyl)hept-2-en-1-one. iajps.com

Chalcones belong to the flavonoid family and are precursors for various heterocyclic compounds. iajps.com The crucial step to arrive at the target compound from this chalcone (B49325) intermediate is the selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact. This can typically be achieved through catalytic hydrogenation.

Established Reaction Mechanisms for Ketone Synthesis with Fluorinated Aryl Moieties

The synthesis of aryl ketones is well-documented, with several reliable methods applicable to fluorinated substrates.

Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In this reaction, an aromatic compound reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com

For the synthesis of this compound, the aromatic substrate would be 1-fluoro-2-methylbenzene (3-fluorotoluene). The acylating agent would be heptanoyl chloride. The Lewis acid catalyst activates the acyl chloride to form a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.comorganicchemistrytutor.com The aromatic ring then attacks this electrophile. A key consideration is the regioselectivity of the acylation on the substituted ring, as the fluorine and methyl groups direct the incoming electrophile. The reaction must employ a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it. wikipedia.org

Table 2: Key Components in Friedel-Crafts Acylation

| Role | Compound | Structure |

|---|---|---|

| Aromatic Substrate | 1-Fluoro-2-methylbenzene | C₇H₇F |

| Acylating Agent | Heptanoyl chloride | C₇H₁₃ClO |

| Lewis Acid Catalyst | Aluminum chloride | AlCl₃ |

| Product | this compound | C₁₄H₁₉FO |

An alternative powerful method for C-C bond formation involves organometallic reagents. masterorganicchemistry.com A Grignard reagent, with the general formula RMgX, is a strong nucleophile and can be used to synthesize ketones. libretexts.orgyoutube.com

This synthesis would begin with the preparation of a Grignard reagent from a halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene. This organometallic species would then be reacted with a suitable electrophile. A highly effective method involves the addition of the Grignard reagent to a nitrile. masterorganicchemistry.com For this specific synthesis, the Grignard reagent prepared from 4-bromo-1-fluoro-2-methylbenzene would react with hexanenitrile. This addition forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone, this compound. masterorganicchemistry.com The entire process must be conducted under anhydrous (dry) conditions as Grignard reagents react readily with water. libretexts.org

Another pathway involves the reaction of the Grignard reagent with carbon dioxide to form a carboxylic acid, which could then be converted to the ketone, though this is a more circuitous route. libretexts.org Alternatively, reacting the Grignard reagent with an appropriate ester could also lead to the ketone, but this reaction often proceeds further to produce a tertiary alcohol. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Systems

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of aryl ketones. In the context of preparing this compound, a plausible palladium-catalyzed approach would involve the coupling of a (4-fluoro-3-methylphenyl)metallic reagent with a heptanoyl electrophile or a related derivative.

One common strategy is the Suzuki-Miyaura coupling, which typically involves the reaction of an arylboronic acid with an acyl halide. For the synthesis of the target compound, this would entail the use of (4-fluoro-3-methylphenyl)boronic acid and heptanoyl chloride. The general catalytic cycle for such a reaction involves the oxidative addition of the acyl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst. researchgate.net

The table below illustrates typical conditions for palladium-catalyzed acylation reactions that could be adapted for the synthesis of this compound.

| Catalyst / Ligand | Acylating Agent | Coupling Partner | Solvent | Base | Temp. (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Heptanoyl Chloride | (4-fluoro-3-methylphenyl)boronic acid | Toluene | K₂CO₃ | 80 | Est. >80 | researchgate.net |

| Pd₂(dba)₃ / Xantphos | Heptanoyl Chloride | 4-Bromo-1-fluoro-2-methylbenzene (via organozinc) | THF | - | RT-60 | Good | researchgate.net |

| Pd(PPh₃)₄ | Acetyltrimethylsilane | Aryl Bromide | 1,2-Dichloroethane | CsF | 80 | 68-95 | orgsyn.org |

| Pd(OAc)₂ | Carboxylic Anhydride | Arylboronic Acid | Water | - | 100 | High | organic-chemistry.org |

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Aryl Ketones.

Another relevant palladium-catalyzed method is the coupling of aryl halides with N-tert-butylhydrazones, which serve as acyl anion equivalents. This reaction proceeds via C-C bond formation to give an N-tert-butyl azo compound, which then isomerizes to the corresponding hydrazone and is hydrolyzed to the desired ketone. This approach tolerates a wide range of functional groups on the aryl bromide. capes.gov.br

Chemo-, Regio-, and Stereoselective Synthesis Approaches in Fluorinated Ketone Systems

The synthesis of specifically substituted aromatic compounds like this compound requires careful consideration of selectivity, particularly regioselectivity during the key bond-forming steps.

A primary and classical method for the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnumberanalytics.com In this case, 2-fluorotoluene (B1218778) would be acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The regioselectivity of this electrophilic aromatic substitution is directed by the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. youtube.comlibretexts.org In 2-fluorotoluene, the para position to the fluorine is also the ortho position to the methyl group, making the C4 position highly activated and the primary site of substitution, leading to the desired this compound isomer. A known example is the high-yield synthesis of 1-(4-fluoro-3-methylphenyl)ethanone from 2-fluorotoluene and acetyl chloride.

The table below outlines a plausible Friedel-Crafts acylation for the synthesis of the target compound, based on a similar reported synthesis.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Fluorotoluene | Heptanoyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0 to RT | High | Inferred from chemicalbook.com |

Table 2: Plausible Friedel-Crafts Acylation for the Synthesis of this compound.

While direct fluorination of a pre-existing ketone is another approach, achieving the desired regiochemistry on an unsubstituted or differently substituted phenyl ring can be challenging. However, methods for the direct α-fluorination of ketones using electrophilic fluorinating reagents like Selectfluor™ are well-established for introducing fluorine at the α-position to the carbonyl group, which is not the case for the target molecule. rsc.org

For systems where stereoselectivity is a factor, such as in the synthesis of chiral fluorinated ketones, specific strategies are employed. For instance, the highly regio- and stereoselective fluorination of chiral enamides can produce α-fluoro-imides, which can then be converted to optically enriched α-fluoro-ketones. While not directly applicable to the synthesis of this compound where the fluorine is on the aromatic ring, these methods highlight the sophisticated approaches available for controlling the placement of fluorine in complex molecules.

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods for Structure Confirmation

Spectroscopy is the cornerstone for the structural determination of organic compounds. By probing the interaction of the molecule with electromagnetic radiation, methods like NMR, IR, and mass spectrometry provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and detecting other magnetically active nuclei like ¹⁹F.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(4-Fluoro-3-methylphenyl)heptan-1-one, the spectrum would exhibit distinct signals for the aromatic protons, the aliphatic protons of the heptanoyl chain, and the methyl group on the ring. The protons on the carbon adjacent to the carbonyl group (α-protons) would appear as a triplet at a downfield-shifted position due to the deshielding effect of the ketone. The aromatic protons would show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon is highly characteristic and appears significantly downfield (typically 190-200 ppm). The aromatic carbons show signals in the 115-165 ppm range, with their exact shifts influenced by the fluorine and methyl substituents. The C-F bond causes the signal for the carbon atom attached to fluorine to appear as a doublet with a large coupling constant.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for its detection. The spectrum for this compound would show a single resonance, and its coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

2D NMR Analysis: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the heptyl chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the heptanoyl chain to the substituted phenyl ring via the carbonyl group.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.)

| Analysis | Predicted Chemical Shift (δ) / Pattern | Assignment |

| ¹H NMR | ~7.8-8.0 ppm (m) | Aromatic Protons (H2, H6) |

| ~7.2-7.4 ppm (t) | Aromatic Proton (H5) | |

| ~2.9 ppm (t) | -CO-CH₂ - | |

| ~2.3 ppm (s) | Ar-CH₃ | |

| ~1.7 ppm (quintet) | -CO-CH₂-CH₂ - | |

| ~1.3 ppm (m) | -(CH₂)₄- | |

| ~0.9 ppm (t) | -CH₂-CH₃ | |

| ¹³C NMR | ~199 ppm | C =O |

| ~163 ppm (d, ¹JCF) | C -F | |

| ~135-140 ppm | Aromatic Quaternary Carbons | |

| ~125-132 ppm | Aromatic CH Carbons | |

| ~115 ppm (d, ²JCF) | Aromatic CH Carbon ortho to F | |

| ~38 ppm | -CO-CH₂ - | |

| ~24-32 ppm | -(C H₂)₅- | |

| ~22 ppm | -C H₂-CH₃ | |

| ~14 ppm | -CH₂-CH₃ | |

| ~14 ppm | Ar-CH₃ | |

| ¹⁹F NMR | ~(-110 to -115) ppm | Ar-F |

t = triplet, s = singlet, m = multiplet, d = doublet

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found around 1680-1700 cm⁻¹. Other key signals would include C-H stretching vibrations for the aliphatic chain (2850-3000 cm⁻¹) and the aromatic ring (~3050 cm⁻¹), C=C stretching vibrations for the aromatic ring (1500-1600 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals, which can be useful for confirming the substitution pattern.

Table 2: Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C-H Stretch | ~3050 | IR, Raman |

| Ketone C=O Stretch | ~1685 | IR (Strong) |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1250 | IR (Strong) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. nih.gov

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula (C₁₄H₁₉FO). The expected monoisotopic mass is approximately 222.1420 u.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecule fragments in a predictable manner. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl chain is prone to cleavage, leading to the loss of a pentyl radical (•C₅H₁₁) to form a stable acylium ion at m/z 153. This is often a very prominent peak.

McLafferty Rearrangement: As the alkyl chain is longer than three carbons, the McLafferty rearrangement is a highly probable pathway. libretexts.org This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in the elimination of a neutral butene molecule (C₄H₈) and the formation of a characteristic radical cation at m/z 168.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| 222 | [C₁₄H₁₉FO]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₉H₁₀FO]⁺• | McLafferty Rearrangement Product |

| 153 | [C₉H₈FO]⁺ | Alpha-Cleavage (Loss of •C₅H₁₁) |

| 123 | [C₇H₆F]⁺ | Loss of CO from m/z 153 |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. researchgate.net The primary chromophore in this compound is the substituted benzoyl system. The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com This technique would yield precise data on:

Molecular Conformation: The dihedral angle between the plane of the aromatic ring and the carbonyl group.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the connectivity and geometry.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

While no specific crystallographic data for this compound is publicly available, analysis of similar structures shows that such data is invaluable for confirming stereochemistry and understanding solid-state properties. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective. The compound's purity would be determined by integrating the peak area of the analyte relative to any impurities, detected typically by a UV detector set to the λmax of the chromophore.

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable method for purity assessment, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). mdpi.com A non-polar or medium-polarity capillary column would be used, and the compound's purity would be reflected by the presence of a single major peak at a specific retention time.

Reactivity and Organic Transformations

Reactivity of the Ketone Functional Group

The ketone group, with its electrophilic carbonyl carbon, is the primary site for a host of chemical reactions.

The carbonyl carbon of 1-(4-Fluoro-3-methylphenyl)heptan-1-one is susceptible to attack by a wide array of nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The presence of the electron-withdrawing fluorine atom on the aromatic ring can subtly enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to a non-fluorinated analogue.

Common nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Treatment with organomagnesium halides (R-MgX) would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the carbonyl to produce tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt would result in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, offering a powerful method for carbon-carbon double bond formation.

The ketone functionality can be readily reduced to a secondary alcohol. The choice of reducing agent determines the outcome and selectivity of the reaction.

| Reducing Agent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(4-Fluoro-3-methylphenyl)heptan-1-ol | A mild and selective reagent for reducing ketones in the presence of other functional groups. |

| Lithium aluminum hydride (LiAlH₄) | 1-(4-Fluoro-3-methylphenyl)heptan-1-ol | A powerful reducing agent, capable of reducing a wide range of carbonyl compounds. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(4-Fluoro-3-methylphenyl)heptane | Under forcing conditions, the carbonyl can be completely reduced to a methylene (B1212753) group. The aromatic ring may also be susceptible to reduction under these conditions. |

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of reactions. masterorganicchemistry.com

The formation of the enolate of this compound can be achieved using various bases, such as lithium diisopropylamide (LDA). Mechanistic studies on the related compound 4-fluoroacetophenone have shown that deprotonation with LDA in THF leads to the formation of enolate aggregates. nih.gov A similar behavior could be anticipated for this compound.

Once formed, the enolate can undergo several important transformations:

Alkylation: Reaction with an alkyl halide allows for the introduction of an alkyl group at the α-position.

Halogenation: In the presence of an acid or base catalyst, the α-position can be halogenated. youtube.com

Aldol (B89426) Addition: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone.

There are two general mechanisms for alpha-substitution reactions: a base-catalyzed (or base-promoted) mechanism and an acid-catalyzed mechanism. youtube.comyoutube.com

Transformations Involving the Fluorinated Aryl Moiety

The 4-fluoro-3-methylphenyl group also presents opportunities for chemical modification.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and meta to the acyl group. Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the carbon bearing the fluorine atom. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as the ketone, para to the fluorine. A strong nucleophile can displace the fluoride (B91410) ion.

While the molecule already contains a fluorine atom, further fluorination could be explored. Modern fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are electrophilic fluorinating agents that can be used to introduce fluorine atoms onto electron-rich aromatic rings or to enolates. The application of such reagents to this compound could potentially lead to the introduction of an additional fluorine atom on the aromatic ring or at the α-position of the ketone, depending on the reaction conditions.

Reactions of the Alkyl Chain

The heptanoyl moiety of this compound offers several sites for chemical modification. The presence of α-hydrogens on the carbon adjacent to the carbonyl group makes this position particularly reactive.

One of the fundamental reactions at the α-position is halogenation . Under acidic or basic conditions, the ketone can be converted to its enol or enolate form, respectively, which then readily reacts with halogens such as bromine (Br₂) or chlorine (Cl₂). youtube.comyoutube.com In acidic media, the reaction typically proceeds to give the mono-halogenated product. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol, which then acts as a nucleophile to attack the halogen. youtube.com

Conversely, base-catalyzed or base-promoted halogenation can lead to poly-halogenation at the α-carbon. youtube.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenation steps faster. youtube.com

Another important transformation involving the alkyl chain is its reaction with strong bases like lithium diisopropylamide (LDA) to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of alkylation reactions by reacting with alkyl halides. This allows for the introduction of new carbon-carbon bonds at the α-position, extending the carbon skeleton. youtube.com

Catalytic Applications in Chemical Transformations

The structural features of this compound make it a potential substrate in various catalytic systems, including organocatalysis, metal-catalyzed transformations, and enzyme catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For ketones like this compound, chiral primary or secondary amines are particularly effective organocatalysts. These amines can react reversibly with the ketone to form nucleophilic enamine intermediates or electrophilic iminium ions. nih.govyoutube.comnih.gov

The formation of a chiral enamine from this compound would allow for a range of enantioselective α-functionalization reactions. For example, the reaction of the enamine with electrophiles such as α,β-unsaturated aldehydes or ketones can lead to the formation of new carbon-carbon bonds with high stereocontrol. youtube.com The steric and electronic properties of the long hexyl chain could influence the stereochemical outcome of such reactions. While much of the development in aminocatalysis has focused on linear aldehydes and smaller ketones, the principles are applicable to larger, α-branched ketones as well. researchgate.net

Furthermore, the activation of the ketone through iminium ion formation with a chiral amine can facilitate enantioselective reduction reactions. In a process known as transfer hydrogenation, a hydride source, such as a Hantzsch ester, can reduce the iminium ion to generate a chiral amine. nih.gov

Table 1: Potential Organocatalytic Transformations of this compound

| Transformation | Catalyst Type | Intermediate | Potential Product |

|---|---|---|---|

| Enantioselective α-Alkylation | Chiral Secondary Amine | Chiral Enamine | α-Alkylated Ketone |

| Enantioselective Michael Addition | Chiral Secondary Amine | Chiral Enamine | 1,5-Dicarbonyl Compound |

| Enantioselective Transfer Hydrogenation | Chiral Primary/Secondary Amine | Chiral Iminium Ion | Chiral Amine |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. For a ketone like this compound, palladium catalysts can be employed to functionalize the molecule at various positions. One notable transformation is the α-arylation of ketones . In this reaction, a palladium catalyst, often in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, facilitates the coupling of an aryl halide with the ketone enolate. This allows for the direct formation of a carbon-carbon bond between the α-carbon of the ketone and an aromatic ring.

The reaction typically proceeds via an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with the ketone enolate to form a palladium(II) enolate complex. Reductive elimination then yields the α-aryl ketone and regenerates the palladium(0) catalyst.

Table 2: Representative Palladium-Catalyzed α-Arylation of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Aryl Bromide | Pd(OAc)₂ / Bulky Phosphine Ligand | 2-Aryl-1-(4-fluoro-3-methylphenyl)heptan-1-one |

Enzymes offer a highly selective and environmentally benign approach to organic synthesis. For organofluorine compounds like this compound, biocatalysis presents opportunities for stereoselective transformations. acs.org

One of the most valuable enzymatic transformations for ketones is asymmetric reduction of the carbonyl group to a chiral secondary alcohol. A wide variety of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are known to catalyze this reaction with high enantioselectivity. nih.gov These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source. The substrate, this compound, would be expected to fit into the active site of certain reductases, leading to the formation of either the (R)- or (S)-alcohol, depending on the enzyme used.

Another important biocatalytic transformation is transamination . Transaminases (TAs) can convert a ketone into a chiral amine by transferring an amino group from an amino donor, such as isopropylamine (B41738) or alanine. nih.gov This provides a direct route to valuable chiral amines from readily available ketones. The application of transaminases to this compound could yield the corresponding chiral α-aminoheptylbenzene derivative.

The field of fluorine biocatalysis is also expanding, with research into enzymes that can tolerate and act upon fluorinated substrates. nih.gov While enzymes that directly catalyze reactions on the fluorinated aromatic ring are less common, the presence of the fluorine atom can influence the binding and reactivity of the substrate in the enzyme's active site.

Table 3: Potential Biocatalytic Transformations of this compound

| Transformation | Enzyme Class | Cofactor/Co-substrate | Potential Product |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | NADPH/NADH | (R)- or (S)-1-(4-Fluoro-3-methylphenyl)heptan-1-ol |

| Asymmetric Transamination | Transaminase (TA) | Amino Donor (e.g., Isopropylamine) | (R)- or (S)-1-(4-Fluoro-3-methylphenyl)heptan-1-amine |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of 1-(4-Fluoro-3-methylphenyl)heptan-1-one. nih.govnih.gov DFT methods, such as B3LYP with a suitable basis set like 6-311G**, can be used to optimize the molecular geometry and calculate various electronic descriptors. nih.gov These descriptors help in understanding the molecule's reactivity and stability.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the electron-donating methyl group and the electron-withdrawing fluorine atom and carbonyl group on the phenyl ring will significantly influence the electron distribution. The π-system of the aromatic ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.62 | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | 6.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.23 | The energy released when an electron is added to the molecule. |

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By simulating the movement of atoms over time, MD can provide insights into the preferred shapes of this compound and how it interacts with other molecules or its environment.

The long heptanoyl chain of the molecule allows for significant conformational flexibility. MD simulations can explore the potential energy surface to identify low-energy conformers. This is crucial for understanding how the molecule might bind to a biological target, as the conformation can significantly affect its activity. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to see how the surroundings affect the molecule's shape.

Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern how the molecule interacts with other molecules. For instance, the fluorine atom and the carbonyl oxygen can act as hydrogen bond acceptors.

Table 2: Torsion Angle Analysis of the Heptanoyl Chain from a Molecular Dynamics Simulation (Hypothetical Data)

| Torsion Angle | Mean Value (degrees) | Standard Deviation (degrees) | Description |

| C(aromatic)-C(carbonyl)-Cα-Cβ | 175.2 | 15.8 | Rotation around the bond connecting the carbonyl group to the alkyl chain. |

| C(carbonyl)-Cα-Cβ-Cγ | -65.3 | 25.4 | Rotation within the alkyl chain, indicating a gauche conformation. |

| Cα-Cβ-Cγ-Cδ | 178.9 | 10.2 | Rotation within the alkyl chain, indicating a trans conformation. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. While building a QSAR model requires a dataset of multiple compounds, the principles can be applied to predict the properties of this compound.

By calculating various molecular descriptors for the compound, it is possible to use existing QSAR models to predict properties like solubility, lipophilicity (logP), and potential biological activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

For this compound, the presence of the fluorine atom and the long alkyl chain will significantly impact its lipophilicity, which is a critical factor in its pharmacokinetic profile.

Table 3: Predicted Physicochemical and ADME Properties using QSAR Models (Hypothetical Data)

| Property | Predicted Value | Method |

| LogP (Lipophilicity) | 4.2 | Atom-based contribution method |

| Aqueous Solubility (logS) | -4.5 | Fragment-based method |

| Polar Surface Area (PSA) | 17.1 Ų | Topological analysis |

| Blood-Brain Barrier Permeation | Low | Descriptor-based model |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. nih.gov This provides a detailed understanding of the reaction pathways and kinetics.

For example, the reduction of the carbonyl group or electrophilic aromatic substitution on the phenyl ring are two potential reactions that could be studied. DFT calculations can be used to model the reactants, products, and transition states for each step of the proposed mechanism. The calculated activation barriers would indicate the most likely reaction pathway.

Table 4: Calculated Activation Energies for a Hypothetical Reaction (e.g., Nucleophilic Addition to the Carbonyl Group) (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Protonation of the Alkoxide | TS2 | 5.8 |

This computational approach allows for the prediction of reaction outcomes and the optimization of reaction conditions without the need for extensive experimental work.

Derivatization and Analog Development in Chemical Research

Synthesis of Homologs and Analogs of 1-(4-Fluoro-3-methylphenyl)heptan-1-one

Homologs , which differ by one or more methylene (B1212753) (-CH2-) units in the alkyl chain, can be readily prepared. A primary method for this is the Friedel-Crafts acylation , a robust reaction for forming carbon-carbon bonds to aromatic rings. sapub.orgnih.govchemimpex.com In this approach, 1-fluoro-2-methylbenzene would be treated with an appropriate acyl chloride (e.g., propanoyl chloride, butanoyl chloride, etc.) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method allows for the straightforward synthesis of a series of ketones with varying alkyl chain lengths.

Analogs , which involve more complex structural variations, can also be synthesized. For instance, analogs with branched alkyl chains can be prepared using the corresponding branched acyl chlorides in a Friedel-Crafts acylation. Furthermore, analogs with different substitution patterns on the aromatic ring can be synthesized from appropriately substituted starting materials. For example, using a different substituted fluorotoluene would lead to analogs with the fluorine and methyl groups in different positions.

A versatile method for creating a diverse range of analogs is the Suzuki-Miyaura cross-coupling reaction . nih.govrsc.orgnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For example, a borylated derivative of 1-(4-fluoro-3-methylphenyl)ethanone (B1296049) could be coupled with various aryl or heteroaryl halides to introduce a wide array of substituents. rsc.org

Another approach to generating analogs is through the modification of a common intermediate. For example, chalcones, which are α,β-unsaturated ketones, can be synthesized from 4-fluoro-3-methylacetophenone and various aromatic aldehydes via a Claisen-Schmidt condensation. iajps.com These chalcone (B49325) derivatives represent a class of analogs with extended conjugation.

Table 1: Synthetic Approaches to Homologs and Analogs

| Method | Description | Potential Analogs | Key Reagents |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acyl chloride or anhydride (B1165640). sapub.orgnih.govchemimpex.com | Homologs with varying alkyl chain lengths, branched-chain analogs. | Acyl chlorides, AlCl₃ |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.govrsc.orgnih.gov | Analogs with diverse aryl or heteroaryl substituents. | Palladium catalyst, organoboron compounds, organohalides |

| Claisen-Schmidt Condensation | Base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone. iajps.com | Chalcone derivatives with various aromatic substitutions. | Aromatic aldehydes, base (e.g., NaOH, KOH) |

Introduction of Additional Functional Groups for Chemical Diversity

Introducing additional functional groups onto the this compound scaffold is a key strategy for expanding chemical diversity and fine-tuning the molecule's properties. These functional groups can be introduced at various positions on the aromatic ring or on the alkyl chain.

Aromatic Ring Functionalization:

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing fluoro and methyl groups, along with the acyl group, will direct incoming electrophiles to specific positions on the ring.

Nitration: The introduction of a nitro group (-NO₂) is a common first step in further functionalization. sci-hub.seresearchgate.net Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can then be readily reduced to an amino group (-NH₂) using reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for a wide range of further modifications, such as acylation or diazotization. The synthesis of 3-fluoro-4-nitrotoluene (B108573) is a known process. guidechem.combiosynth.com

Halogenation: Additional halogen atoms (e.g., -Cl, -Br) can be introduced onto the aromatic ring using appropriate halogenating agents and a Lewis acid catalyst. These halogens can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity. ossila.com

Alkyl Chain Functionalization:

The heptanoyl chain also offers opportunities for functionalization.

α-Fluorination: The introduction of a fluorine atom at the α-position to the carbonyl group can significantly alter the electronic properties of the ketone. This can be achieved using electrophilic fluorinating agents. nih.govorganic-chemistry.org Hypervalent iodine reagents in combination with a fluoride (B91410) source have been shown to be effective for the α-fluorination of acetophenone (B1666503) derivatives. nih.govorganic-chemistry.orgacs.org

Table 2: Strategies for Introducing Functional Groups

| Reaction | Functional Group Introduced | Reagents | Potential for Further Derivatization |

|---|---|---|---|

| Nitration | -NO₂ | HNO₃, H₂SO₄ | Reduction to -NH₂ for amidation, etc. sci-hub.seresearchgate.net |

| Halogenation | -Cl, -Br | Cl₂, Br₂, Lewis Acid | Suzuki coupling, etc. ossila.com |

| α-Fluorination | -F (at α-position) | Electrophilic fluorinating agents | Modification of ketone reactivity. nih.govorganic-chemistry.orgacs.org |

Structure-Reactivity Relationship Studies in Related Ketone Derivatives (e.g., substituted chalcones)

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. While specific structure-reactivity studies on this compound are not extensively documented, valuable insights can be drawn from studies on related ketone derivatives, such as substituted chalcones. Chalcones, with their 1,3-diaryl-2-propen-1-one core, share the α,β-unsaturated ketone moiety, making them a relevant model system.

Studies on chalcones have revealed that the nature and position of substituents on the aromatic rings significantly influence their reactivity. For example, the presence of electron-donating or electron-withdrawing groups can alter the electrophilicity of the β-carbon and the carbonyl carbon, thereby affecting their susceptibility to nucleophilic attack. iajps.com

In a series of synthesized chalcones derived from 4-fluoro-3-methylacetophenone, the reactivity in condensation reactions and subsequent transformations is influenced by the electronic nature of the aldehyde used. iajps.com This highlights how modifications to one part of the molecule can have a pronounced effect on the reactivity of another.

Furthermore, studies on other aromatic ketones have shown that substituents on the aromatic ring can impact the anaesthetic and analgesic properties of the compounds. nih.govresearchgate.net For instance, in a series of substituted ketamine analogs, the position and electronic properties of the substituents were found to be critical for their activity. nih.govresearchgate.net These findings underscore the importance of systematic derivatization in mapping out structure-activity relationships.

Fluorine as a Chemical Handle in Derivative Synthesis

The fluorine atom in this compound is not merely a passive substituent; it serves as a valuable "chemical handle" that can be exploited in the synthesis of derivatives. The unique properties of fluorine, such as its high electronegativity and small size, can influence the reactivity of the molecule and provide opportunities for selective transformations.

The strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a leaving group. While the fluorine in the title compound is not in such a position relative to another leaving group, its presence can still influence the regioselectivity of other reactions.

Moreover, the C-F bond can be a site for specific chemical modifications, although it is generally a strong and stable bond. In some cases, fluorine can be displaced under harsh conditions or through specific catalytic cycles.

The presence of fluorine also provides a unique spectroscopic signature. ¹⁹F NMR spectroscopy is a powerful analytical tool that can be used to monitor the progress of reactions and to characterize the resulting fluorinated derivatives. This allows for a more detailed understanding of the chemical transformations taking place. The development of new fluorination methods continues to expand the toolkit available to chemists for the synthesis of novel fluorinated compounds. sapub.orgnih.govorganic-chemistry.org

Potential Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates in Complex Molecule Synthesis

Fluorinated compounds are crucial in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. youtube.com The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. youtube.comscispace.com Fluorinated ketones, such as 1-(4-fluoro-3-methylphenyl)heptan-1-one, serve as valuable synthetic intermediates for creating more complex molecules. lookchem.com

The ketone functional group is highly versatile, allowing for a wide range of chemical transformations. For instance, the carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an alkene. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the reactivity of the ketone and provide sites for further functionalization.

Research on related fluorinated ketones has demonstrated their utility in various synthetic strategies. For example, α-fluoroketones are recognized as important synthetic intermediates because they can act as mimics of α-hydroxy ketones and are used as probes in biological processes and as enzyme inhibitors. lookchem.com The synthesis of chiral β-fluoroamines, important structural motifs in medicinal chemistry, has been achieved through reactions involving α-fluorinated aromatic ketones. nih.gov

The general synthetic utility of fluorinated ketones is highlighted by their use in reactions such as:

Mannich reactions: α-fluorinated aromatic ketones can be used as starting materials to produce chiral β-fluoroamines with high yields and stereoselectivity. nih.gov

Nazarov cyclization/electrophilic fluorination: This sequence, applied to divinyl ketone derivatives, yields chiral α-fluorinated cyclopentenones, which are versatile building blocks. nih.gov

Asymmetric addition reactions: α-fluorinated monothiomalonates can react with imines to provide acyclic α-fluorinated β-amino thioesters, demonstrating the utility of fluorinated carbonyl compounds in constructing molecules with multiple stereocenters. nih.gov

Given these precedents, this compound could potentially be used as a precursor in the synthesis of complex, biologically active molecules. The long alkyl chain (heptanone) could also be modified to tune the lipophilicity of the final product.

| Reaction Type | Reactant Class | Product Class | Significance | Reference |

| Asymmetric Mannich Reaction | α-Fluorinated Aromatic Ketones | Chiral β-Fluoroamines | Synthesis of chiral molecules with potential biological activity. | nih.gov |

| Nazarov Cyclization/Fluorination | Divinyl Ketone Derivatives | Chiral α-Fluorinated Cyclopentenones | Construction of complex cyclic systems. | nih.gov |

| Asymmetric Allylic Alkylation | Prochiral Fluorine-Containing Nucleophiles | Chiral Alkyl Fluorinated Molecules | Creation of molecules with vicinal stereogenic centers. | nih.gov |

| Functionalized Hydration of Alkynes | Alkynes, Water, Organoboronic Acid | Functionalized α-Fluoroketones | Provides access to important synthetic intermediates. | lookchem.com |

Integration into Polymer and Materials Science

While there is no specific literature on the integration of this compound into polymers, its structure suggests it could serve as a building block or a modifier for advanced materials. The fluorinated phenyl group is a common moiety in high-performance polymers and electronic materials.

Potential roles in materials science include:

Polymer Synthesis: The compound could potentially be functionalized to create a fluorinated monomer. For example, the ketone could be converted into a reactive group like a hydroxyl or an amine, which could then be polymerized. The resulting polymer would incorporate the fluorinated phenyl group, potentially leading to materials with low surface energy, hydrophobicity, and high thermal stability. The synthesis of fluoropolymers can be achieved either by polymerizing fluorine-containing monomers or by chemically modifying existing polymers to introduce fluorine. researchgate.net

Electronic Materials: Aromatic ketones and their derivatives are used in the synthesis of materials for electronic applications. The presence of the fluorine atom in this compound could be advantageous. Fluorination is a known strategy to tune the electronic properties of organic molecules, such as their HOMO/LUMO energy levels. This makes such compounds potential building blocks for organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs).

Surface Coatings: The low surface energy associated with fluorinated compounds makes them ideal for creating non-stick and water-repellent surfaces. nih.gov Polymers derived from monomers like this compound could be used to create such coatings.

| Property of Fluoropolymers | Origin | Potential Application | Reference |

| High Thermal Stability | Strength of C-F bond | High-temperature applications | researchgate.netacs.org |

| Chemical Resistance | Stability of C-F bond | Linings for chemical reactors, seals | researchgate.netwikipedia.org |

| Low Surface Energy | Weak van der Waals forces | Non-stick coatings, water-repellent surfaces | nih.govresearchgate.net |

| Low Dielectric Constant | Electronegativity of Fluorine | Insulators in electronics | nih.gov |

Photochemical and Photophysical Research in Fluorinated Ketone Systems

The study of how molecules interact with light is fundamental to developing new photochemically active materials, such as photoinitiators, photocatalysts, and fluorescent probes. The introduction of fluorine atoms into organic molecules can significantly alter their photophysical properties, including their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. rsc.orgmdpi.commdpi.com

For fluorinated ketones, research has shown that fluorine substitution can influence the rates of radiative and non-radiative decay from the excited state. rsc.org In a study of fluorinated acetones, the decrease in the non-radiative decay rate upon fluorine substitution was attributed to a reduction in Franck-Condon factors for intersystem crossing. rsc.org This suggests that fluorination can enhance fluorescence efficiency in some systems.

Potential areas of photochemical and photophysical research for this compound include:

Fluorescence Studies: Investigating the fluorescence properties of this compound could reveal its potential as a fluorescent probe or a component in emissive materials. The position of the fluorine and methyl groups on the aromatic ring, along with the long alkyl chain, would likely influence its emission characteristics.

Photocatalysis: Ketones can act as directing groups in photocatalytic reactions. rsc.org For instance, ketones have been used to direct the fluorination of aliphatic C-H bonds using visible light. rsc.org Research into the photocatalytic activity of this compound could lead to new synthetic methodologies.

Trapping of Reactive Intermediates: Fluorinated ketones have been used as trapping reagents for reactive species generated photochemically, such as singlet nucleophilic carbenes. researchgate.net This reactivity could be explored with this compound to synthesize complex fluorinated alcohol derivatives. researchgate.net

Systematic studies on fluorinated tolanes have shown that the number and position of fluorine substituents play a crucial role in their photoluminescence efficiencies in the crystalline state. mdpi.com Similar structure-property relationship studies for this compound and its derivatives could provide valuable insights for the design of new photofunctional materials.

| Photochemical/Photophysical Area | Description | Potential of Fluorinated Ketones | Reference |

| Fluorescence | Emission of light from an excited state. | Fluorination can enhance fluorescence quantum yields by reducing non-radiative decay pathways. | rsc.orgmdpi.com |

| Photocatalysis | Use of light to accelerate a chemical reaction. | Ketones can act as directing groups in photocatalytic C-H functionalization. | rsc.org |

| Trapping of Intermediates | Reaction with a short-lived, highly reactive molecule. | Fluorinated ketones can trap photogenerated carbenes to form new C-C bonds. | researchgate.net |

| Aggregation-Induced Emission | Enhanced fluorescence in the aggregated or solid state. | Observed in some fluorinated organic molecules, offering potential for solid-state lighting and sensors. | mdpi.com |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl ketones, including 1-(4-Fluoro-3-methylphenyl)heptan-1-one, often relies on Friedel-Crafts acylation. wikipedia.orgbyjus.comsigmaaldrich.comorganic-chemistry.orgyoutube.comyoutube.com This classic method involves the reaction of an aromatic compound, in this case, 1-fluoro-2-methylbenzene, with an acylating agent like heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. byjus.comorganic-chemistry.orgyoutube.comyoutube.com

However, the pursuit of green chemistry principles necessitates the development of more sustainable and efficient synthetic methodologies. organic-chemistry.org Future research will likely focus on several key areas to improve the synthesis of fluorinated ketones:

Catalyst Innovation: A significant drawback of traditional Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst, which generates substantial waste. organic-chemistry.org Research into developing catalytic systems, where only a small amount of catalyst is required, is crucial. The use of solid acid catalysts like zeolites or zinc oxide, and alternative "greener" catalysts that are metal- and halogen-free, presents a promising avenue for creating more environmentally benign processes. organic-chemistry.org

Alternative Reagents: Exploring alternatives to acyl chlorides, such as carboxylic acids or anhydrides, can reduce the generation of corrosive byproducts like HCl. organic-chemistry.org Methodologies that utilize carboxylic acids directly, potentially activated by reagents like cyanuric chloride, offer a milder approach. organic-chemistry.org

Solvent-Free and Aqueous Conditions: The development of solvent-free reaction conditions, for instance, by using microwave irradiation, can significantly reduce volatile organic compound (VOC) emissions. organic-chemistry.org Furthermore, employing water as a solvent, potentially with the aid of surfactants to create micellar systems, represents a major step towards a truly green synthesis. organic-chemistry.org

A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.

| Feature | Traditional Friedel-Crafts Acylation | Future Sustainable Routes |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) organic-chemistry.org | Catalytic amounts of solid acids, metal-free catalysts organic-chemistry.org |

| Reagents | Acyl chlorides byjus.com | Carboxylic acids, anhydrides organic-chemistry.org |

| Solvents | Often chlorinated solvents | Solvent-free, water, or other green solvents organic-chemistry.orgorganic-chemistry.org |

| Byproducts | Significant acidic waste | Minimal and less hazardous waste |

| Efficiency | Can have moderate to good yields | Aims for higher atom economy and lower E-factor |

Exploration of Novel Catalytic Reactions for Selective Transformations

The reactivity of the carbonyl group and the carbon-fluorine bond in this compound offers a rich landscape for exploring novel catalytic transformations. Future research in this area will likely focus on achieving high selectivity and expanding the synthetic utility of this and related fluorinated ketones.

Key areas of exploration include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions at the carbonyl group or adjacent positions is a major goal. This would allow for the synthesis of optically active derivatives, which is of paramount importance in medicinal chemistry. nih.gov

C-F Bond Functionalization: While the C-F bond is notoriously strong, recent advances in catalysis have enabled its selective activation and functionalization. wikipedia.org Exploring catalytic methods to selectively cleave and transform the C-F bond in this compound could lead to the synthesis of novel polyfunctional aromatic compounds.

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis: The combination of photoredox catalysis with other catalytic modes, such as NHC catalysis, has emerged as a powerful tool for novel bond formations. nih.gov Applying these cooperative catalytic systems to fluorinated ketones could enable previously inaccessible transformations, such as the introduction of trifluoromethyl groups or other functionalities under mild, redox-neutral conditions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Developing highly active and selective catalysts for the α-arylation of ketones like this compound using bulky, electron-rich phosphine (B1218219) ligands can provide efficient routes to more complex molecular architectures. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. A significant challenge in studying the reactions of fluorinated ketones is the transient and often elusive nature of their reaction intermediates. researchgate.net Future research will benefit from the application of advanced spectroscopic and analytical techniques to identify and characterize these species.

In Situ Spectroscopy: Techniques such as in situ IR and NMR spectroscopy can provide real-time information about the formation and consumption of intermediates during a reaction, offering valuable mechanistic insights without the need for isolation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for detecting and identifying transient species, including radical intermediates. acs.org Techniques like electrospray ionization (ESI-MS) can be used to gently ionize and analyze reaction mixtures. mdpi.com The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of various components in a complex reaction mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for studying fluorinated compounds, as the fluorine nucleus is highly sensitive to its chemical environment. sapub.orgscispace.comacs.org Changes in the ¹⁹F NMR spectrum can provide detailed information about structural and electronic changes occurring during a reaction. scispace.comacs.org Combining NMR with other techniques, such as mass spectrometry, can provide complementary data for unambiguous structure elucidation. nih.govnih.gov For instance, a study on the related compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one utilized both NMR and mass spectrometry for its characterization. mdpi.comresearchgate.net

X-ray Crystallography: When reaction intermediates can be trapped or stabilized, X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net This can be invaluable for understanding the precise geometry of transient species.

The application of these techniques will be crucial for elucidating the structures of key intermediates such as enolates, acylium ions, and radical cations that may be involved in the synthesis and subsequent reactions of this compound. sigmaaldrich.comnih.govsapub.org

Deeper Theoretical Understanding of Reactivity and Selectivity in Fluorinated Ketone Systems

Computational chemistry offers a powerful lens through which to gain a deeper, quantitative understanding of the factors governing the reactivity and selectivity of fluorinated ketones. nih.gov Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. nih.gov

Future theoretical studies on systems related to this compound could focus on:

Modeling Reaction Pathways: Computational modeling can be used to map out the potential energy surfaces of various reactions, helping to identify the most likely mechanistic pathways and predict the structures of intermediates and transition states. nih.gov

Understanding Substituent Effects: Theoretical calculations can quantify the electronic and steric effects of the fluorine and methyl substituents on the phenyl ring, as well as the influence of the heptanoyl chain. nih.gov This can explain observed reactivity patterns and guide the design of new substrates with desired properties.

Predicting Selectivity: Computational models can be employed to predict the regioselectivity and stereoselectivity of reactions, which is often a significant synthetic challenge. By calculating the energy barriers for different reaction channels, it is possible to anticipate the major product of a reaction.

Solvent Effects: The role of the solvent in influencing reaction outcomes can be investigated using continuum solvation models or explicit solvent molecules in the calculations. nih.gov This is particularly important for understanding reactions that may proceed through ionic or highly polar intermediates.

A deeper theoretical understanding will not only rationalize experimental observations but also guide the design of new experiments, accelerating the discovery of novel reactions and more efficient synthetic processes.

Design of New Derivatives with Tunable Chemical Properties for Specific Research Applications

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with tailored properties for specific research applications. The presence of the fluorine atom, the methyl group, and the ketone functionality allows for a wide range of chemical modifications.

Future research in this area could explore the following avenues:

Modulation of Electronic Properties: The introduction of additional electron-donating or electron-withdrawing groups on the aromatic ring can be used to fine-tune the electronic properties of the molecule. This could be useful in the development of new materials with specific optical or electronic characteristics, such as novel dyes or components for organic electronics.

Synthesis of Biologically Active Molecules: Fluorinated compounds often exhibit unique biological activities due to the effects of fluorine on properties like metabolic stability and binding affinity. olemiss.edubeilstein-journals.org Derivatives of this compound could be synthesized and screened for potential applications in medicinal chemistry, for example, as enzyme inhibitors or receptor modulators. nih.govnih.govolemiss.edu

Development of Chemical Probes: By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, derivatives of this compound could be developed as chemical probes to study biological processes or to identify the targets of bioactive compounds.

Creation of Novel Ligands: The ketone functionality can be transformed into other functional groups, such as imines or alcohols, which can then serve as ligands for metal catalysts. core.ac.uk The fluorine and methyl substituents can be used to modulate the steric and electronic properties of these ligands, potentially leading to new catalysts with enhanced activity and selectivity.

The systematic exploration of the chemical space around this compound holds significant promise for the discovery of new molecules with valuable properties and applications across various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoro-3-methylphenyl)heptan-1-one, and what key reaction parameters require optimization?

Methodological Answer: Synthesis typically employs Friedel-Crafts acylation or transition metal-catalyzed coupling . For example:

- GP-7/GP-8 procedures involve nucleophilic substitution of haloalkanes (e.g., 1-fluoro-5-iodopentane) with organozinc reagents under palladium catalysis .

- Critical parameters :

- Temperature optimization (60–80°C) to balance reaction rate and byproduct formation.

- Catalyst loading (0.5–2 mol% Pd) and stoichiometric ratios (aryl precursor to heptanoyl equivalents).

- Purification via silica gel chromatography (e.g., 2% → 6% acetone/DCM gradients) effectively isolates the ketone . Reaction progress is monitored by TLC (Rf ≈ 0.44 in 10% Et2O/Pentane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

- Primary techniques :

- ¹H/¹³C NMR : Ketone carbonyl signals (δ ~2.4–2.6 ppm for CH3 adjacent to C=O).

- FT-IR : C=O stretch (~1700 cm⁻¹).

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup> expected within Δ <2 ppm).

- Resolving contradictions :

- Variable-temperature NMR clarifies dynamic effects (e.g., rotamers).

- Single-crystal XRD with SHELXL refinement validates bond lengths/angles (e.g., C-F = 1.35±0.02 Å) .

- HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities if MS/NMR discrepancies arise .

Q. What safety precautions are recommended when handling this compound based on available hazard data?

Methodological Answer:

- Hazard mitigation :

- GHS Category 4 (oral/skin/inhalation toxicity) necessitates nitrile gloves, fume hood use, and emergency eyewash stations .

- Storage : Sealed containers under inert atmosphere (N2) to prevent ketone oxidation .

- Exposure response :

- Skin contact : Wash with soap/water for 15 minutes; seek medical advice if irritation persists .

- Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software improve structural determination of this compound?

Methodological Answer: SHELX addresses challenges like disordered fluoro-methyl groups :

Q. What strategies are effective in resolving discrepancies between computational modeling and experimental data (e.g., XRD vs DFT)?

Methodological Answer:

- Validation workflow :

DFT optimization : B3LYP/6-311+G(d,p) with implicit solvent models .

Overlay analysis : Compare DFT/XRD torsion angles (Δφ >10° indicates sampling issues) .

Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C-H···O) affecting crystal packing .

Q. How can impurity profiles be systematically analyzed and minimized during synthesis?

Methodological Answer:

- Analytical methods :

- HPLC-DAD : Detects related ketones (e.g., over-acylated byproducts) .

- ¹⁹F NMR : Quantifies fluorinated impurities (δ -110 to -120 ppm) .

- Process optimization :

- Lower reaction temperature (50°C) to suppress elimination byproducts .

- Scavenger resins (e.g., QuadraPure™) remove residual Pd during workup .

- Recrystallization : Heptane/EtOAc (3:1) improves purity to >98% (HPLC area%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products